Azido-PEG3-t-butyl ester
Overview
Description
Azido-PEG3-t-butyl ester is a non-cleavable linker for bio-conjugation . It contains an azide group and a t-butyl protected carboxyl group . The azide group enables Click Chemistry . The t-butyl protected carboxyl group prevents self-coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions . The protected acid can be deprotected by acidic or basic hydrolysis . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of Azido-PEG3-t-butyl ester involves the use of a PEG derivative containing an azide group and a t-butyl protected carboxyl group . The azide group enables Click Chemistry . The protected carboxyl group prevents self-coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions . The protected acid can be deprotected by acidic or basic hydrolysis .
Molecular Structure Analysis
Azido-PEG3-t-butyl ester has a molecular weight of 303.4 g/mol and a molecular formula of C13H25N3O5 . It contains an azide group and a t-butyl protected carboxyl group .
Chemical Reactions Analysis
The azide group in Azido-PEG3-t-butyl ester is reactive with alkyne, such as BCN, DBCO via Click Chemistry . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Physical And Chemical Properties Analysis
Azido-PEG3-t-butyl ester has a molecular weight of 303.4 g/mol and a molecular formula of C13H25N3O5 . It is a PEG derivative containing an azide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media .
Scientific Research Applications
Cell Adhesion and Migration : Azido-PEG (polylysine-g-PEG) demonstrates utility in creating dynamic cell adhesion substrates. This allows for controlled cell adhesion, migration, and shape changes, which are essential in tissue motility assays and patterned coculturing (van Dongen et al., 2013).
Vibrational Signaling in Biochemistry : Studies on azido-PEG-succinimide ester oligomers have uncovered their capability for ballistic energy transport along the molecule. This finding is significant for developing new strategies in molecular electronics and biochemistry (Lin & Rubtsov, 2012).
Drug Delivery and PEGylation : The azido group's incorporation into poly(ethylene glycol) (PEG) facilitates the synthesis of functional amphiphilic and degradable copolymers, which are valuable in biomedical applications, such as drug delivery (Freichels et al., 2011).
Synthesis of Functionalized Compounds : Azido-PEG3-t-butyl ester compounds play a role in the iron-catalyzed synthesis of various functionalized compounds, including γ-aminol, γ-azido alcohol, and triazoles, which are crucial in organic synthesis (Ge, Li, & Bao, 2019).
Nanoparticle Formation and Drug Conjugation : The synthesis of azido-terminated heterobifunctional poly(ethylene glycol) derivatives provides a versatile building block for conjugation with various ligands and is useful in the formation of nanoparticles for drug conjugation (Hiki & Kataoka, 2007).
Protein PEGylation : In the field of protein therapeutics, azido groups in PEG derivatives enable site-specific PEGylation of proteins, which is crucial for enhancing the efficacy and stability of protein-based drugs (Deiters et al., 2004).
Biomaterials and Nanotechnology : The azido-PEG derivatives are used in the preparation of functionalized copolymers for applications in nanotechnology, particularly in drug delivery systems (Hu et al., 2013).
Integration in Medical Devices : Azido-PEG3-t-butyl ester derivatives have been employed in the development of integrin inhibitors with sustained bioactivity, which are important in medical device coatings and drug delivery (Smith et al., 2013).
Safety And Hazards
When handling Azido-PEG3-t-butyl ester, avoid contact with skin and eyes, and avoid inhalation of vapour or mist . Keep away from sources of ignition . Take measures to prevent the build-up of electro-static charge . Wear chemical-resistant gloves and safety goggles . Wash thoroughly after handling and wash contaminated clothing before reuse .
Future Directions
properties
IUPAC Name |
tert-butyl 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O5/c1-13(2,3)21-12(17)4-6-18-8-10-20-11-9-19-7-5-15-16-14/h4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSLQIYNPWASRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG3-t-butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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